molecular formula C7H11N3OS2 B2899653 {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 1105191-89-6

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2899653
CAS No.: 1105191-89-6
M. Wt: 217.31
InChI Key: GBVQDSGFPMKXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a pentanamide chain at position 2 (Figure 1). Its synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives under basic conditions, as described in multiple protocols . The compound’s bioactivity is attributed to the thiadiazole ring’s electron-deficient nature and the nucleophilic mercapto group, which facilitates interactions with biological targets such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS2/c1-2-3-4-5(11)8-6-9-10-7(12)13-6/h2-4H2,1H3,(H,10,12)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVQDSGFPMKXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrothiadiazoles.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

Research highlights several potential therapeutic applications:

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activity. In vitro studies on related compounds have demonstrated mechanisms such as:

  • Induction of apoptosis via activation of caspases.
  • Inhibition of NF-kB signaling pathways.
  • Modulation of MAPK pathways (ERK1/2 and JNK), leading to altered cell fate decisions.

Kinase Inhibition

Analogous compounds have shown inhibitory effects on various kinases critical in cancer progression and inflammation, including DDR1 and DDR2. This suggests that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide may also inhibit these targets, contributing to its anticancer effects.

Data Table: Biological Activities

Activity TypeCompound NameObserved EffectReference
AntimicrobialN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamidePotential antibacterial activity
AnticancerRelated cinnamamide derivativesInduction of apoptosis
Kinase InhibitionAnalogous compoundsInhibition of DDR1 and DDR2

Antimicrobial Efficacy

A study synthesized various cinnamamide derivatives and tested them against bacterial strains. Modifications at the furan and thiophene positions significantly impacted their antimicrobial potency. While specific data for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is lacking, it is reasonable to hypothesize similar or enhanced activity based on its structure.

Cancer Cell Line Studies

Research involving related compounds demonstrated dose-dependent inhibition of cell viability in cancer cell lines. Mechanisms included suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties alongside anticancer effects.

Mechanism of Action

The mechanism of action of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, disrupting DNA and RNA synthesis. These interactions result in the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Bioactivity

The following table summarizes key analogues of N-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide and their reported biological activities:

Compound Name Substituent Modifications Biological Activity Reference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Phenyl group at acetamide chain Cytotoxic against SKNMC, HT-29, PC3 cell lines (IC₅₀: 12–45 μM)
5-(5-(2-Phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoic acid Phenylpropanamide + carboxylic acid terminus Enhanced solubility; moderate anticancer activity
N-(5-(4-Trifluoromethylbenzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Trifluoromethylbenzylthio substitution Improved enzymatic inhibition (e.g., acetylcholinesterase)
2-(Phenoxy)-N-[[(5-mercapto-1,3,4-thiadiazol-2-yl)amino]carbonyl]acetamide Phenoxyacetamide chain Plant growth regulation (auxin-like activity)
Key Observations:
  • Phenylacetamide Derivatives: Substitution with aromatic groups (e.g., phenyl) enhances cytotoxicity but varies by cancer cell line. For instance, 2-phenylacetamide derivatives showed IC₅₀ values of 12–45 μM against neuroblastoma (SKNMC) and prostate cancer (PC3) cells, though none surpassed doxorubicin in potency .
  • Trifluoromethyl Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves target binding via hydrophobic interactions, as seen in analogues tested against acetylcholinesterase .
  • Pentanamide Chain Modifications: Extending the alkyl chain (e.g., pentanamide vs.
Solubility and Stability
  • The pentanamide chain in the parent compound confers moderate solubility in DMSO (12 mg/mL) but poor solubility in water (<0.1 mg/mL) .
  • Carboxylic acid-terminated analogues (e.g., compound 14f in ) exhibit improved aqueous solubility (up to 2.5 mg/mL) due to ionization at physiological pH.

Anticancer Activity

  • Mechanism : Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis via ROS generation. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide showed 60% inhibition of MCF-7 breast cancer cells at 50 μM .
  • Limitations: Low selectivity for cancer cells over normal cells (e.g., HEK-293) remains a challenge, with selectivity indices <3 for most derivatives .

Biological Activity

The compound {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide is a member of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound and its derivatives, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with pentanoyl chloride or similar acylating agents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance:

  • In vitro Studies : A study screened various thiadiazole derivatives against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that compounds with the thiadiazole moiety exhibited significant inhibitory effects on these pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL for specific derivatives .
CompoundBacteria TestedMIC (μg/mL)
6aS. aureus0.78
6cE. coli1.5
6hK. pneumoniae3.125

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

  • Cell Line Studies : Research revealed that derivatives containing the thiadiazole ring showed moderate to good cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.74 to 10 μg/mL .
Cell LineCompoundIC50 (μg/mL)
HCT11613.29
H460210
MCF-734.9

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Thiadiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase in bacterial cells .
  • Interaction with Kinases : Some studies suggest that these compounds may interact with kinases involved in cancer cell signaling pathways, thereby inhibiting tumor growth .
  • DNA Binding : Spectroscopic studies indicate that thiadiazoles can bind to calf thymus DNA (CT-DNA), potentially disrupting DNA replication in cancer cells .

Case Studies

Recent case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving a series of indolinone-thiadiazole hybrids demonstrated significant anticancer activity in patients with advanced solid tumors. Notably, compound IVc showed promising results comparable to established therapies .

Q & A

Q. How can inclusion complexes enhance bioavailability or stability?

  • Methodology : Form complexes with cyclodextrins or arabinogalactan. In , a biocomplex with arabinogalactan improved biological activity (90% rooting efficiency in plant models) by enhancing solubility and controlled release .

Q. What mechanistic insights exist for its anticancer activity?

  • Methodology : Perform Western blotting or flow cytometry to assess apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (e.g., G1/S phase). Thiadiazole derivatives often inhibit tubulin polymerization or kinase activity .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodology : Develop an LC-MS/MS protocol with calibration curves (1–100 ng/mL), spiked recovery tests (>85%), and precision assessments (RSD <10%). Use deuterated analogs as internal standards .

Q. What strategies improve yields in multi-step syntheses involving unstable intermediates?

  • Methodology : Use protective groups (e.g., Boc for amines) and low-temperature conditions (-20°C) for sensitive steps. For example, in , HOBt/EDC coupling prevented racemization during amide bond formation .

Q. How do cytotoxicity results compare across cell lines, and what explains selectivity?

  • Methodology : Test panels of cancer vs. normal cells (e.g., HEK293). In , fluorinated derivatives showed selectivity for breast cancer cells (MCF-7 IC50 = 8 µM vs. HEK293 IC50 > 50 µM), likely due to overexpression of target receptors .

Q. What techniques identify biological targets for this compound?

  • Methodology : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries to identify resistant mutants. Affinity chromatography coupled with mass spectrometry can isolate binding proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.